5-Bromouridine 5'-monophosphate

uridine-cytidine kinase nucleotide prodrug activation isoform selectivity

5-Bromouridine 5'-monophosphate (5-BrUMP) is a pyrimidine ribonucleoside 5'-monophosphate in which the uracil base carries a bromine atom at the C5 position. It serves as the phosphorylated metabolite of the nucleoside analog 5-bromouridine and is a key probe in RNA structure-function studies, enzyme-substrate specificity profiling, and radiation biology.

Molecular Formula C9H12BrN2O9P
Molecular Weight 403.08 g/mol
CAS No. 2149-79-3
Cat. No. B1594409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromouridine 5'-monophosphate
CAS2149-79-3
Synonyms5-bromouridine-5'-monophosphate
5-BrUMP
Molecular FormulaC9H12BrN2O9P
Molecular Weight403.08 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)Br
InChIInChI=1S/C9H12BrN2O9P/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(21-8)2-20-22(17,18)19/h1,4-6,8,13-14H,2H2,(H,11,15,16)(H2,17,18,19)/t4-,5-,6-,8-/m1/s1
InChIKeyIDPVUMJNEZFMNU-UAKXSSHOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromouridine 5'-monophosphate (CAS 2149-79-3): A Halogenated Nucleotide for RNA Biochemistry and Radiosensitization Research


5-Bromouridine 5'-monophosphate (5-BrUMP) is a pyrimidine ribonucleoside 5'-monophosphate in which the uracil base carries a bromine atom at the C5 position [1]. It serves as the phosphorylated metabolite of the nucleoside analog 5-bromouridine and is a key probe in RNA structure-function studies, enzyme-substrate specificity profiling, and radiation biology. As a functional parent derivative of uridine 5'-monophosphate, 5-BrUMP is recognized by uridine-cytidine kinases and is incorporated into RNA transcripts, where its heavy-atom substituent confers distinct photochemical and radiosensitization properties that are absent in the natural nucleotide [2].

Why 5-Bromouridine 5'-monophosphate Cannot Be Replaced by Other Halogenated or Natural UMP Analogs


Halogenated uridine monophosphates differ profoundly in their enzyme activation kinetics, radiation chemistry, and photochemical reactivity, making simple substitution between analogs unreliable. The bromine substituent at C5 uniquely tunes the balance between UCK1 and UCK2 phosphorylation efficiency—5-BrUMP is generated with 50% relative activity by UCK1 but only 6% by UCK2, whereas 5-fluorouridine 5'-monophosphate is phosphorylated at 89% relative activity by UCK2 [1]. Furthermore, the C–Br bond engages hydrated electrons (e⁻ₐq) to produce a high yield of reductive debromination (G = 3.8) and concomitant sugar-phosphate backbone cleavage, a radiosensitization pathway not available to non-halogenated nucleotides [2]. These quantitative differences directly affect experimental outcomes in kinase-dependent prodrug activation, RNA metabolic labeling, and radiation-enhancement studies.

Quantitative Differentiation Evidence for 5-Bromouridine 5'-monophosphate Against Closest Analogs


UCK Isoform Selectivity: 5-BrUMP Shows an 8.3-Fold Preference for UCK1 Over UCK2, in Contrast to 5-Fluorouridine

In a direct head-to-head comparison using recombinant human uridine-cytidine kinases, 5-bromouridine was phosphorylated by UCK1 with 50% of the activity measured for the natural substrate uridine, but by UCK2 with only 6% relative activity—an 8.3-fold UCK1 preference. By contrast, 5-fluorouridine exhibited 89% relative activity with UCK2 and only background activity with UCK1, while 4-thiouridine was efficiently phosphorylated by both isoforms (122% UCK1, 125% UCK2). This divergent isoform-selectivity profile means that cells or tissues with different UCK1/UCK2 expression ratios will produce vastly different intracellular concentrations of the active 5'-monophosphate metabolite for each analog [1].

uridine-cytidine kinase nucleotide prodrug activation isoform selectivity

Reductive Debromination Yield: 5-BrUMP Generates a Radiation Chemical Pathway Absent in Non-Halogenated Nucleotides

Gamma-radiolysis of 5-BrUMP in anoxia proceeds via a distinct mechanism in which hydrated electrons (e⁻ₐq) and hydrogen atoms (H•) are the principal damaging species, unlike non-halogenated nucleotides where hydroxyl radical (•OH) dominates. Under •OH-scavenging conditions, the reductive debromination of 5-BrUMP proceeds with a radiation chemical yield G(Br⁻) = 3.8, accompanied by inorganic phosphate (Pᵢ) release, indicating coupled base and sugar-phosphate backbone damage. Critically, oxygen protects 5-BrUMP from damage by converting e⁻ₐq and H• to the unreactive superoxide radical anion (O₂•⁻), a behavior opposite to that observed with non-halogenated nucleotides where oxygen typically enhances damage. Non-halogenated nucleotides (e.g., UMP, dTMP) do not undergo reductive debromination and lack this e⁻ₐq-mediated damage pathway [1].

radiosensitization radiation chemistry DNA damage hydrated electron

Photochemical Crosslinking Wavelength: 5-BrUMP Activates at 308 nm, Distinguishing It from 5-Iodo-UMP (325 nm)

5-Bromouridine-containing RNA can be photochemically activated at 308 nm (xenon chloride excimer laser) to form covalent crosslinks with proteins, whereas 5-iodouridine requires activation at 325 nm. In a model system using the bacteriophage R17 replicase translational operator, a single 5-bromouridine substitution at position -5 yielded high-efficiency photocrosslinking to the coat protein upon 308 nm excitation [1]. The 17 nm blue-shift relative to 5-iodouridine allows wavelength-selective activation in dual-label experiments. Furthermore, 5-bromouridine causes considerably less protein photodamage than the iodo derivative, an advantage for preserving protein function after crosslinking [2].

photoaffinity labeling RNA-protein crosslinking photoprobe

Ribozyme Catalytic Perturbation: 5-BrUMP Incorporation Causes 13-Fold Activity Loss That Is Partially Recoverable via Directed Evolution

When all 99 uridine residues of the Tetrahymena group I ribozyme were replaced with 5-bromouridine, the catalytic efficiency (k_cat/K_m) of the RNA-catalyzed phosphoester-transfer reaction decreased 13-fold relative to the unmodified ribozyme. Five successive generations of in vitro evolution, selecting for improved activity, recovered a 27-fold increase in catalytic efficiency compared to the starting bromouridine-containing ribozyme, ultimately exceeding even the wild-type non-brominated ribozyme. Three specific mutations were identified as responsible for adaptation; these same mutations were detrimental in the unmodified uridine context . This demonstrates that 5-bromouridine is not a functionally silent substitution—it imposes a unique chemical environment that ribozymes can specifically adapt to exploit.

ribozyme engineering modified nucleotide in vitro evolution RNA catalysis

Application Scenarios Where 5-Bromouridine 5'-monophosphate Is Differentiated by Evidence


Tissue-Specific Prodrug Activation Studies Requiring UCK1-Dependent Phosphorylation

Investigators designing nucleotide analog prodrugs that must be selectively activated in UCK1-expressing tissues (heart, skeletal muscle, liver, kidney) should select 5-bromouridine over 5-fluorouridine. The 8.3-fold UCK1/UCK2 selectivity ratio ensures that the monophosphate metabolite is preferentially generated in UCK1-positive cells, while placenta-predominant UCK2-expressing tissues will contribute minimally to activation. This isoform bias, directly demonstrated by the Van Rompay et al. (2001) head-to-head enzyme panel [1], provides a rational basis for tissue-targeted experimental chemotherapy models.

Hypoxia-Selective Radiosensitization Probing Reductive DNA Damage Mechanisms

5-BrUMP is the compound of choice for radiation chemistry experiments investigating the role of hydrated electrons in nucleic acid damage under low-oxygen conditions. Its reductive debromination pathway (G = 3.8) provides a quantitative, real-time readout of e⁻ₐq-mediated damage via bromide ion release, and its protective oxygen effect—opposite to that of non-halogenated nucleotides—allows clear discrimination between oxidative and reductive damage mechanisms in mixed radical environments. The Greenstock & Whitehouse (1992) radiolysis system provides a validated experimental framework for such studies [1].

RNA-Protein Interaction Mapping via Low-Photodamage 308 nm Crosslinking

For identifying RNA-protein contacts where preservation of protein native structure is essential, 5-BrUMP-substituted RNA activated at 308 nm is preferred over 5-iodo-UMP (325 nm) because of the documented reduction in collateral protein photodamage. This property is particularly valuable in structural proteomics workflows where crosslinked complexes must retain enzymatic or binding activity for downstream functional assays. The Willis et al. (1994) R17 coat protein system demonstrates the feasibility of site-specific incorporation and high-yield crosslinking [1].

Directed Evolution of Functional RNAs with Expanded Chemical Repertoire

5-BrUMP serves as a unique selection substrate for evolving ribozymes with properties unattainable with natural nucleotides. The Dai & Joyce (2000) demonstration that an all-5-bromouridine ribozyme can not only recover but exceed wild-type catalytic efficiency through adaptive mutations shows that the bromine substituent creates a distinct fitness landscape. This makes 5-BrUMP a valuable tool for generating ribozymes with altered metal-ion dependencies, substrate specificities, or reaction mechanisms that exploit the steric and electronic effects of the C5-bromine.

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